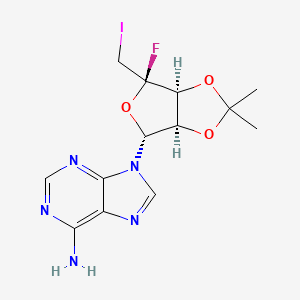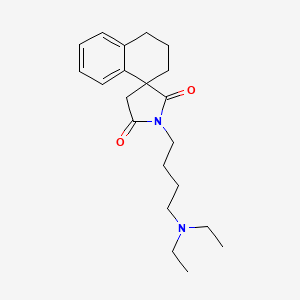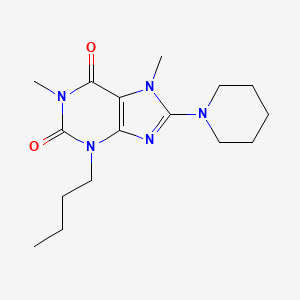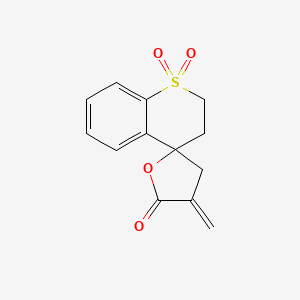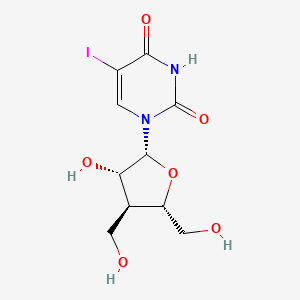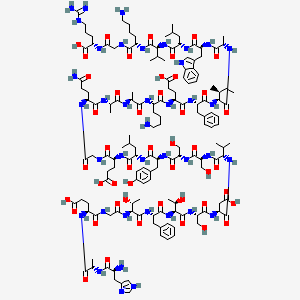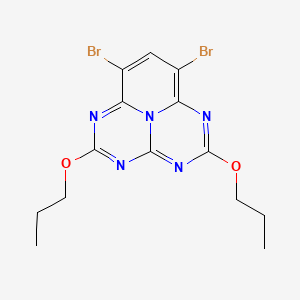
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene is a chemical compound with the molecular formula C₁₄H₁₅Br₂N₅O₂ It is a derivative of pentaazaphenalene, characterized by the presence of bromine and propoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene typically involves the bromination of a pentaazaphenalene precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions. For instance, the bromination can be carried out using bromine in an organic solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as 2,6-diaminopyridine and N-cyanomimidates. The process includes condensation reactions, bromination, and purification steps to obtain the final product with high purity .
化学反応の分析
Types of Reactions
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the bromine atoms may be involved in oxidation or reduction processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives of the compound, while oxidation reactions may produce brominated or hydroxylated products .
科学的研究の応用
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atoms and propoxy groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
2,5,8-Trichloro-1,3,4,6,7,9,9b-heptaazaphenalene: Another derivative of pentaazaphenalene with chlorine atoms instead of bromine.
4,9-Dibromo-6,7-diphenyl-benzothiadiazoloquinoxaline: A structurally related compound with different substituents
Uniqueness
7,9-Dibromo-2,5-dipropoxy-1,3,4,6,9b-pentaazaphenalene is unique due to its specific combination of bromine and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
88061-90-9 |
|---|---|
分子式 |
C14H15Br2N5O2 |
分子量 |
445.11 g/mol |
IUPAC名 |
10,12-dibromo-3,7-dipropoxy-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C14H15Br2N5O2/c1-3-5-22-13-17-10-8(15)7-9(16)11-18-14(23-6-4-2)20-12(19-13)21(10)11/h7H,3-6H2,1-2H3 |
InChIキー |
WYNNOTUPIKNVAR-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=NC2=C(C=C(C3=NC(=NC(=N1)N23)OCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


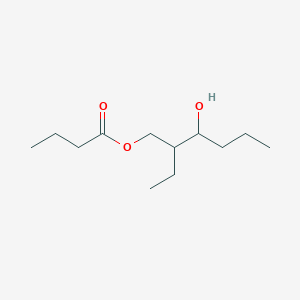
![9a-Benzhydryl-3,3a-dihydrobenzo[f]indazole-4,9-dione](/img/structure/B12789208.png)
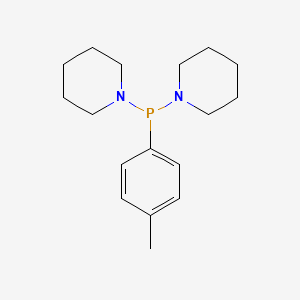
![3,7-Dimethyl-1,4,7,8-tetrahydro-5H-pyrazolo[4,3-d][1,3]oxazepin-5-one](/img/structure/B12789215.png)
